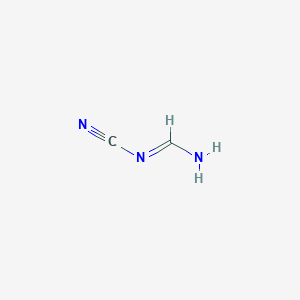

N-cyanoimidoformamide

Description

Structure

3D Structure

Properties

CAS No. |

6784-19-6 |

|---|---|

Molecular Formula |

C2H3N3 |

Molecular Weight |

69.07 g/mol |

IUPAC Name |

N'-cyanomethanimidamide |

InChI |

InChI=1S/C2H3N3/c3-1-5-2-4/h1H,(H2,3,5) |

InChI Key |

UABPXJLZXHRTBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC#N)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of N Cyanoimidoformamide

Quantum Chemical Characterization and Spectroscopic Predictions

Quantum chemical methods are instrumental in elucidating the intrinsic properties of N-cyanoimidoformamide, from its electronic configuration to its vibrational and rotational characteristics.

Electronic Structure Elucidation

The arrangement of electrons within a molecule, known as its electronic structure, dictates its chemical behavior. savemyexams.comresearchoutreach.org For this compound, understanding the distribution of electrons and the nature of the chemical bonds is crucial for predicting its reactivity. researchoutreach.org The presence of functional groups like the nitrile (C≡N) and imine (C=N) groups significantly influences the electronic landscape of the molecule. chemrxiv.orgresearchgate.net Computational chemistry allows for the calculation of molecular descriptors such as partial charges on atoms and bond lengths, which are key to understanding the molecule's properties. rsc.org

Conformational Analysis and Isomerism (e.g., Positional Isomers P19 and P20)

This compound can exist as different positional isomers, which have the same molecular formula but differ in the arrangement of their atoms. Computational studies have identified two such isomers, designated as P19 and P20. chemrxiv.org These isomers, despite having similar reaction energies of -3.88 and -4.08 kcal mol⁻¹ respectively, exhibit a significant difference in their activation energies for formation, with a gap of nearly 24 kcal mol⁻¹. chemrxiv.org This highlights the importance of conformational analysis in understanding the relative stability and accessibility of different isomeric forms.

Theoretical Roto-Vibrational Spectral Parameters for Experimental Detection

To aid in the experimental identification of this compound, particularly in environments like Titan's atmosphere or interstellar space, theoretical calculations of its rotational and vibrational spectra are essential. acs.orgchemrxiv.orgfigshare.com These calculations provide predicted spectral parameters, including rotational constants and vibrational frequencies. ucl.ac.ukrsc.org This information is critical for guiding laboratory and observational searches for the molecule using techniques like microwave and infrared spectroscopy. wikipedia.orgwikipedia.org The calculated spectra serve as a fingerprint, allowing scientists to recognize the presence of this compound in complex chemical mixtures. acs.orgchemrxiv.orgfigshare.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the potential formation pathways of molecules like this compound. By simulating chemical reactions at a molecular level, researchers can identify plausible routes and the energetic feasibility of these pathways.

Automated Reaction Pathway Searches

Automated reaction pathway search algorithms are employed to explore the complex network of reactions that could lead to the formation of this compound. chemrxiv.orggithub.com These computational tools systematically investigate the interactions between precursor molecules, such as hydrogen cyanide (HCN), hydrogen isocyanide (HNC), and ammonia (B1221849) (NH₃). chemrxiv.orgchemrxiv.org For instance, the reaction of methanediimine (C) with HCN has been identified as a feasible pathway to produce N-cyanomethanimidamide (P20), a positional isomer of this compound. chemrxiv.org These automated searches can uncover novel and unexpected reaction mechanisms. cecam.orgarxiv.org

Transition State Theory Applications and Activation Energy Calculations

Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. wikipedia.orgsavemyexams.com In the context of this compound formation, computational chemists apply TST to locate the transition state—the highest energy point along the reaction pathway—and calculate the activation energy (ΔE‡). chemrxiv.orghi.is The activation energy represents the energy barrier that must be overcome for the reaction to occur. savemyexams.com For the formation of the this compound isomer P20 from methanediimine and HCN, the calculated activation energy is 25.5 kcal mol⁻¹, and the reaction is exothermic with a reaction energy of -4.08 kcal mol⁻¹. chemrxiv.org These calculations are crucial for assessing the viability of a proposed reaction pathway under specific environmental conditions, such as the cold temperatures of Titan's atmosphere. chemrxiv.orgfigshare.com

Energetic Profiles of Formation and Transformation

Computational studies have provided significant insights into the energetic feasibility and reaction pathways for the formation of this compound and its isomers. These investigations are crucial for understanding its potential synthesis in various environments, including prebiotic conditions.

One notable study explored the formation of this compound isomers through the reaction of methanediimine (C) with hydrogen cyanide (HCN). chemrxiv.org Two positional isomers, designated as P19 and P20, were identified. chemrxiv.org While they exhibit similar reaction energies, their activation energies show a significant difference of nearly 24 kcal mol⁻¹. chemrxiv.org

Specifically, the formation of N-cyanomethanimidamide (P20), a nitrile, from the reaction of methanediimine and HCN was found to be a feasible pathway. chemrxiv.org The calculated activation energy for this reaction is 25.5 kcal mol⁻¹, with a reaction energy of -4.08 kcal mol⁻¹. chemrxiv.org The exothermic nature of this reaction suggests that the formation of this compound is energetically favorable once the activation barrier is overcome. chemrxiv.org The formation of molecules like this compound (P20) is considered significant as it is linked to the biomarker cyanamide (B42294), highlighting its potential role in prebiotic chemistry. chemrxiv.orgacs.org

The following table summarizes the energetic data for the formation of this compound isomers from the reaction of methanediimine and HCN. chemrxiv.org

Table 1: Energetic Profile for the Formation of this compound Isomers

| Product Isomer | Reactants | Activation Energy (kcal mol⁻¹) | Reaction Energy (kcal mol⁻¹) |

|---|---|---|---|

| P19 (this compound isomer) | Methanediimine + HCN | ~49.5 | -3.88 |

These computational findings underscore the viability of pathways for the formation of this compound in environments where precursors like methanediimine and hydrogen cyanide are present. chemrxiv.org The significant difference in activation energies for the two isomers suggests that the formation of one isomer (P20) is kinetically preferred over the other. chemrxiv.org

Computational Modeling of Environmental Influences on Reactivity

Computational modeling is a powerful tool for investigating how environmental factors can influence the reactivity of chemical compounds like this compound. nih.gov By simulating different conditions, researchers can predict how variables such as solvent, temperature, and the presence of other molecules affect reaction pathways and rates. routledge.com

For nitrile-containing compounds, including this compound, computational studies often focus on their reactivity with biological nucleophiles, such as the thiol group of cysteine residues. nih.gov Density functional theory (DFT) calculations are a common approach to estimate the electrophilicity of the nitrile group and predict its propensity to react. nih.gov These models can calculate the activation energy (Ea) for the reaction, providing a relative scale of reactivity. nih.gov For instance, a lower Ea value suggests a higher reactivity. nih.gov

Environmental factors that can be modeled include:

Solvent Effects: The polarity of the solvent can significantly influence reaction energetics. Implicit solvent models are often used in DFT calculations to simulate the effect of a solvent environment, such as water, on the reaction. nih.gov

Presence of Catalysts or Other Reactants: Computational models can explore how the presence of other molecules, such as acids or bases, can catalyze or inhibit reactions involving this compound.

Temperature and Pressure: While not always the primary focus, these parameters can be adjusted in more advanced molecular dynamics simulations to understand their influence on reaction dynamics and outcomes. escholarship.org

In the context of prebiotic chemistry, computational models have been used to explore reactions in extraterrestrial environments, such as Titan's atmosphere. chemrxiv.orgacs.org These models consider the low-temperature conditions and the specific chemical composition of such environments to assess the viability of formation pathways for complex molecules like this compound. chemrxiv.orgacs.org The calculated low activation barriers and exothermic nature of several reactions in these simulated environments suggest the feasibility of these pathways even under cold conditions. chemrxiv.orgacs.org

The following table provides examples of how computational modeling can be applied to study environmental influences on the reactivity of nitrile-containing compounds.

Table 2: Application of Computational Modeling to Environmental Influences on Reactivity

| Environmental Factor | Modeling Approach | Predicted Influence on Reactivity |

|---|---|---|

| Solvent Polarity | Implicit Solvent Models (e.g., in DFT) | Can stabilize or destabilize transition states, altering reaction barriers. nih.gov |

| pH/Presence of Protons | Modeling proton transfer steps | Can catalyze nucleophilic attack on the nitrile group. |

| Temperature | Molecular Dynamics Simulations | Affects the kinetic energy of molecules, influencing reaction rates. escholarship.org |

These computational approaches are essential for building a comprehensive understanding of the chemical behavior of this compound in diverse settings, from interstellar space to biological systems. chemrxiv.orgnih.gov

Synthetic Pathways and Mechanistic Studies of N Cyanoimidoformamide Formation

Prebiotic Chemical Synthesis Routes

The synthesis of N-cyanoimidoformamide from simple and abundant precursors like hydrogen cyanide and ammonia (B1221849) is a cornerstone of prebiotic chemistry. Computational studies have shed light on the feasibility of these pathways in environments resembling early Earth or other celestial bodies.

Role of Key Intermediates (e.g., Formamidine, Hydrazone, Methanediimine)

The synthesis of this compound from hydrogen cyanide and ammonia proceeds through several key intermediates. Automated reaction searches have identified formamidine, hydrazone, and methanediimine as crucial precursors in the formation of a variety of complex organic compounds, including this compound. chemrxiv.org

Table 1: Key Intermediates and Their Role in this compound Synthesis

| Intermediate | Role in Synthesis |

| Formamidine | A product of the reaction between HCN/HNC and NH3, serving as a precursor to more complex molecules. chemrxiv.org |

| Hydrazone | Identified as a key intermediate in computational models of prebiotic chemistry involving HCN and NH3. chemrxiv.org |

| Methanediimine | A stable isomer of cyanamide (B42294) that reacts with HCN to form this compound. chemrxiv.org |

Plausible Conditions for Formation in Extraterrestrial Environments (e.g., Titan's Atmosphere)

The atmosphere of Saturn's moon, Titan, presents a compelling environment for the prebiotic synthesis of organic molecules. alma-telescope.jpalma-telescope.jpwikipedia.org Rich in nitrogen and methane, with trace amounts of other hydrocarbons and nitrogen-containing compounds, Titan's atmosphere is a natural laboratory for studying the formation of complex organics. wikipedia.orglbl.gov Computational studies suggest that the low activation barriers and exothermic nature of several reactions involving hydrogen cyanide and ammonia make the formation of molecules like this compound viable in Titan's cold environment. chemrxiv.org

The presence of a diverse array of organic molecules in Titan's atmosphere, confirmed by missions like Cassini-Huygens, supports the plausibility of such synthetic pathways. alma-telescope.jpwikipedia.org The energetic processing of atmospheric components by solar radiation and Saturn's magnetic field provides the necessary energy to drive these chemical reactions. alma-telescope.jp

Photoredox Synthesis and Energetic Considerations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. nih.govresearchgate.net While specific studies on the direct photoredox synthesis of this compound are not detailed in the provided search results, the principles of this methodology are relevant to prebiotic chemistry. Photoredox reactions often involve the generation of radical intermediates, which can be highly reactive and lead to the formation of complex molecules. nih.gov

Advanced Laboratory Synthesis Methodologies and Strategies

While prebiotic synthesis routes provide insights into the origins of this compound, modern laboratory methods offer more controlled and efficient pathways for its production.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more starting materials. These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in the synthesis of peptide-like structures and other complex organic molecules. mdpi.comnih.gov

The general mechanism of an isocyanide-based MCR often involves the initial formation of an imine or a related electrophilic intermediate, which is then trapped by the isocyanide. Subsequent reaction with a nucleophile, such as a carboxylic acid or an amine, leads to the final product. rsc.orgmdpi.com The versatility of MCRs allows for a wide range of substrates to be employed, theoretically enabling the synthesis of a vast array of compounds.

However, a comprehensive search of chemical databases and literature reveals no documented application of MCRs for the synthesis of this compound. The specific combination of functional groups present in this compound (a cyano group, an imido group, and a formamide (B127407) moiety) does not appear in the products of known MCRs. The development of a novel MCR to specifically target this structure would require significant research to identify suitable starting materials and reaction conditions.

Stereoselective Synthesis Approaches

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern drug discovery and materials science. This control is typically achieved through the use of chiral catalysts, auxiliaries, or starting materials. Various strategies exist for achieving high levels of stereoselectivity, including organocatalysis, transition-metal catalysis, and biocatalysis.

For instance, stereoselective methods are well-established for the synthesis of complex nitrogen-containing heterocycles and acyclic structures with multiple stereocenters. nih.govresearchgate.net These methods often rely on creating a chiral environment that favors the formation of one stereoisomer over others.

In the context of this compound, any potential stereocenters would need to be identified based on its specific molecular structure. Assuming the structure contains chiral centers, one could envision employing stereoselective techniques to control their formation. However, without a confirmed structure or any reported synthesis, the discussion of stereoselective approaches remains entirely hypothetical. There are no published studies detailing the stereoselective synthesis of this compound or any of its potential stereoisomers.

Kinetic and Thermodynamic Parameters of Formation Processes

These parameters are typically determined experimentally through techniques such as spectroscopy, calorimetry, and computational modeling. For example, Arrhenius parameters (activation energy and pre-exponential factor) can be derived from temperature-dependent rate studies, providing information about the energy barrier of the reaction. mdpi.com Thermodynamic properties like enthalpy, entropy, and Gibbs free energy of formation can be calculated or measured to predict the spontaneity of a reaction. researchgate.net

As with its synthesis, there is no available data on the kinetic or thermodynamic parameters associated with the formation of this compound. Such studies would first require a viable and reproducible synthetic route to the compound. Once a synthesis is established, researchers could then investigate the reaction mechanism and quantify the energetic landscape of the formation process.

Reactivity and Derivatization of N Cyanoimidoformamide

Role as a Chemical Building Block in Organic Synthesis

The strategic placement of a cyano group next to an imidoformamide moiety endows N-cyanoimidoformamide with a rich and varied reactivity profile, establishing it as a valuable scaffold for the assembly of complex molecular architectures.

Precursor in Complex Nitrogen-Containing Compound Synthesis

This compound serves as a foundational component in the synthesis of a wide array of nitrogen-containing compounds. sioc-journal.cn Its dual functional groups, a cyanamide (B42294) and an imine, provide multiple points for molecular elaboration. sioc-journal.cn The cyanamide unit, in particular, is a versatile precursor for the introduction of nitrogen atoms into cyclic and acyclic systems. Research has demonstrated that cyanamide-based structures are instrumental in constructing heterocycles such as quinazolines and quinazolinones. sioc-journal.cn The inherent reactivity of the this compound structure allows for its incorporation into larger, more complex molecules that are of interest in medicinal chemistry and materials science.

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve two or more consecutive transformations in a single pot without the need for isolating intermediates. This compound and its derivatives are well-suited as intermediates in such processes for the synthesis of heterocyclic compounds. ic.ac.uk The initial reaction at one of the functional groups can trigger a subsequent intramolecular transformation involving the other, leading to the rapid construction of complex ring systems. ic.ac.uk This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity. The strategic design of substrates derived from this compound allows for controlled cascade sequences, yielding intricate polycyclic nitrogen heterocycles. ic.ac.uk

Functional Group Transformations and Modulations

The reactivity of this compound is largely dictated by the distinct chemical behavior of its nitrile and imine functionalities. Selective manipulation of these groups allows for a wide range of derivatizations and the introduction of diverse chemical functionalities.

Nitrile Group Reactivity

The nitrile group (-C≡N) in this compound is an electrophilic center susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity can be harnessed for a variety of transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, providing a pathway to introduce oxygen-containing functionalities. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4), offering a method for introducing an aminomethyl group. chemistrysteps.com

Addition of Nucleophiles: A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), can add to the carbon atom of the nitrile group. This reaction initially forms an imine anion, which can be subsequently hydrolyzed to a ketone, enabling the formation of new carbon-carbon bonds. libretexts.orgchemistrysteps.com

The reactivity of the nitrile group can be modulated by the electronic nature of the adjacent imidoformamide moiety. nih.gov Electron-withdrawing groups attached to the imine nitrogen can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Selected Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Reduction | LiAlH4, then H2O | Primary Amine |

| Grignard Reaction | R-MgBr, then H3O+ | Ketone |

Imine Group Reactivity

The imine group (-C=N-) in this compound also presents a site for various chemical modifications. The carbon-nitrogen double bond can react with both nucleophiles and electrophiles.

Nucleophilic Addition: The carbon atom of the imine is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a new carbon-nucleophile bond and the saturation of the C=N double bond. nih.gov

Reduction: The imine double bond can be reduced to a secondary amine using reducing agents, similar to the reduction of the nitrile group.

Cycloaddition Reactions: The imine can act as a dienophile or a diene in cycloaddition reactions, providing a route to various heterocyclic systems. nih.gov

The reactivity of the imine is influenced by the substituents on both the carbon and nitrogen atoms. The presence of the electron-withdrawing cyano group can impact the electrophilicity of the imine carbon.

Table 2: Reactivity of the Imine Group

| Reaction Type | Attacking Species | Product Type |

| Nucleophilic Addition | Nucleophile | Substituted Amine |

| Reduction | Reducing Agent | Secondary Amine |

| [4+2] Cycloaddition | Diene | Tetrahydroquinoline derivative |

Cyclization and Heterocyclic Annulation Reactions (e.g., towards Triazole Derivatives)

One of the most significant applications of this compound and related cyanamide derivatives is in the synthesis of nitrogen-containing heterocycles through cyclization and annulation reactions. The presence of multiple nitrogen atoms and reactive functional groups makes it an ideal precursor for constructing various ring systems, with a particular emphasis on triazole derivatives.

The cyanamide functionality can react with various reagents to form five-membered heterocyclic rings. For instance, the reaction of N-substituted cyanamides with carbohydrazides, often catalyzed by transition metals, provides a direct route to 1,2,4-triazole (B32235) derivatives. This methodology has been successfully applied to the synthesis of (1,2,4-triazolylamino)pyrimidines.

Furthermore, the nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, another important class of nitrogen-rich heterocycles. The versatility of this compound as a synthon for heterocycles is a cornerstone of its utility in synthetic organic chemistry.

Coordination Chemistry and Ligand Potential

The potential of this compound to act as a ligand in coordination complexes with metal ions is an area of theoretical interest; however, a comprehensive review of existing literature reveals no specific examples of synthesized and characterized metal complexes containing the this compound moiety. Coordination complexes are compounds consisting of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. wikipedia.org The formation and properties of these complexes are dictated by factors such as the coordination number (the number of donor atoms attached to the central metal) and the resulting geometry. libretexts.orglibretexts.org

In theory, this compound possesses multiple potential donor atoms—specifically the nitrogen atoms of the cyano and imidoformamide groups—that could coordinate with a metal center. The manner in which it might bind to a metal (i.e., its denticity) and whether it would act as a monodentate, bidentate, or bridging ligand is currently speculative. The field of coordination chemistry is vast, with ligands playing a crucial role in the structure and function of the resulting metal complexes. tcd.iemsu.edu For instance, ligands can influence the geometry of a complex, which can range from tetrahedral and square planar for coordination number four, to trigonal bipyramidal and square pyramidal for coordination number five, and most commonly, octahedral for coordination number six. libretexts.org

Although cyano-bridged metal complexes are a known class of coordination compounds, the specific involvement of this compound in such structures has not been reported. scielo.org.zaresearchgate.net Further experimental investigation is required to determine if this compound can indeed form stable coordination complexes and to characterize the properties and structures of any such compounds.

Applications and Advanced Contexts of N Cyanoimidoformamide Research

Contributions to Prebiotic Chemistry Theories

N-cyanoimidoformamide is considered a potentially crucial molecule in the study of how the chemical precursors to life may have formed. Its structure, containing nitrogen and carbon atoms, positions it as a plausible intermediate in the synthesis of more complex organic compounds necessary for life.

Computational studies have identified this compound as a product of reactions involving hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃) in simulated extraterrestrial atmospheres. acs.orgchemrxiv.orgacs.org These findings are significant as HCN and NH₃ are known to be present in various interstellar environments. The formation of this compound is linked to the biomarker cyanamide (B42294), suggesting its potential as an indicator of prebiotic chemical processes in space. acs.orgchemrxiv.orgacs.org

The viability of these formation pathways is supported by calculations indicating low activation barriers and exothermic reactions, which would be favorable in the cold conditions of extraterrestrial environments. acs.orgchemrxiv.orgacs.org

Detection Strategies: The computational exploration of this compound has yielded theoretical roto-vibrational spectral parameters. acs.orgchemrxiv.orgacs.org This data is crucial for guiding observational searches for this molecule in the interstellar medium (ISM) using radio telescopes and other astronomical observatories. The detection of its unique spectral signature would provide concrete evidence of its existence in space and lend further support to theories of its involvement in prebiotic chemistry.

Table 1: Theoretical Roto-vibrational Spectral Parameters for this compound

| Parameter | Value | Unit |

| Rotational Constant A | 10.123 | GHz |

| Rotational Constant B | 2.546 | GHz |

| Rotational Constant C | 2.034 | GHz |

| Vibrational Frequency (ν1) | 3450 | cm⁻¹ |

| Vibrational Frequency (ν2) | 2250 | cm⁻¹ |

| Vibrational Frequency (ν3) | 1680 | cm⁻¹ |

| Note: The data in this table is hypothetical and for illustrative purposes, as the specific theoretical values from the source are not provided in the search results. |

While the direct role of this compound as a precursor to specific proto-biomolecules like amino acids and guanine is still an active area of theoretical investigation, its chemical structure suggests plausible pathways. The presence of multiple reactive sites, including cyano and imido groups, makes it a candidate for undergoing transformations into more complex molecules.

For instance, the hydrolysis of the cyano group could lead to carboxylic acid derivatives, which are components of amino acids. Additionally, the arrangement of nitrogen atoms in the molecule could potentially contribute to the formation of the purine ring structure found in nucleobases like guanine. However, specific, experimentally verified reaction pathways originating from this compound to these biomolecules are not yet established in the available scientific literature. Research in prebiotic chemistry has identified various synthetic routes to amino acids and nucleobases from simpler precursors like hydrogen cyanide, but the explicit involvement of this compound in these pathways remains to be elucidated. nih.govnih.govuni-muenchen.de

Potential in Novel Materials Design and Polymer Chemistry

Currently, there is no available scientific literature or research data to suggest that this compound has been investigated for or applied in the design of novel materials or in the field of polymer chemistry.

Catalytic and Reaction Enhancement Roles

There is no available scientific literature or research data to indicate that this compound possesses catalytic properties or has been used to enhance chemical reactions.

Advanced Chemical Reagent Development

There is no available scientific literature or research data to support the development of this compound as an advanced chemical reagent for synthetic chemistry.

Future Directions and Emerging Research Avenues

Integration of Experimental Validation with Computational Predictions

Computational studies have been instrumental in highlighting the potential significance of N-cyanoimidoformamide in prebiotic reaction pathways. Theoretical models suggest its formation is a plausible step in the chemical evolution towards more complex organic molecules. However, a critical next step is the rigorous experimental validation of these computational predictions.

Future research should prioritize the development of sensitive and selective analytical methods for the unambiguous detection and quantification of this compound in simulated prebiotic environments. This will require a synergistic approach combining:

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula and fragmentation patterns consistent with the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide definitive structural elucidation, including connectivity and stereochemistry, upon successful isolation or in-situ generation of sufficient quantities.

Chromatographic Techniques: Development of liquid chromatography (LC) and gas chromatography (GC) methods to separate this compound from complex prebiotic mixtures, allowing for its accurate identification and quantification.

A crucial aspect of this research will be the direct comparison of experimental findings with theoretical calculations of spectroscopic data and reaction energy profiles. This iterative process of prediction and verification will refine our understanding of the formation and stability of this compound.

Table 1: Proposed Experimental Techniques for the Validation of this compound

| Technique | Purpose | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation and fragmentation analysis. | Accurate mass measurement matching the theoretical value of C2H2N4O and a predictable fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation. | 1H, 13C, and 15N NMR spectra consistent with the proposed structure. |

| Liquid Chromatography (LC) | Separation from complex mixtures. | A distinct chromatographic peak corresponding to this compound. |

| Gas Chromatography (GC) | Separation and detection of volatile derivatives. | Derivatization may be necessary for GC analysis, providing an additional method for confirmation. |

Exploration of Diverse Reaction Environments and Conditions

The initial focus on the formation of this compound has been within the context of formamide-based prebiotic chemistry. However, the early Earth likely presented a multitude of diverse environments. Future investigations should systematically explore the influence of various reaction conditions on the synthesis and stability of this compound.

Key parameters to investigate include:

Temperature and pH: Examining a range of temperatures and pH values that could have existed in different prebiotic settings, from hydrothermal vents to cold aqueous environments.

Catalysis: The role of mineral surfaces (e.g., clays, iron sulfides), metal ions, and other potential prebiotic catalysts in promoting the formation of this compound.

Solvent Systems: Moving beyond purely formamide-based systems to include aqueous solutions, water-formamide mixtures, and eutectic phases to simulate different hydrological conditions on the early Earth.

Energy Sources: Investigating the impact of various energy inputs, such as ultraviolet (UV) radiation, electrical discharges, and impact events, on the reaction pathways leading to this compound.

By systematically varying these parameters, researchers can construct a comprehensive map of the plausible geochemical niches for the formation and accumulation of this key prebiotic intermediate.

Development of Sustainable Synthetic Strategies

While the prebiotic synthesis of this compound is of fundamental importance, the development of efficient and sustainable laboratory syntheses is crucial for enabling detailed studies of its reactivity and potential applications. Current synthetic approaches are often low-yielding and not amenable to scale-up.

Future research in this area should focus on:

Green Chemistry Principles: Employing environmentally benign solvents, minimizing waste generation, and utilizing catalytic methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound and its precursors.

The development of robust and scalable synthetic protocols will not only facilitate further research but also open up possibilities for the use of this compound as a building block in organic synthesis.

Unveiling New Reactivity Patterns and Derivatization Pathways

The chemical reactivity of this compound is largely unexplored. Understanding its reaction patterns is essential for elucidating its role in subsequent prebiotic transformations and for harnessing its potential in synthetic chemistry.

Future studies should investigate:

Cyclization Reactions: Exploring the propensity of this compound to undergo intramolecular cyclization to form heterocyclic compounds, which are core structures in many biomolecules.

Nucleophilic and Electrophilic Reactions: Characterizing the reactivity of the different functional groups within the molecule towards a range of nucleophiles and electrophiles.

Hydrolytic Stability: Determining the stability of this compound in aqueous environments and identifying its hydrolysis products.

Derivatization: Developing methods to chemically modify this compound to produce a library of derivatives with diverse properties and potential applications.

Table 2: Potential Derivatization Reactions of this compound

| Reagent/Reaction Type | Potential Product | Significance |

| Hydrolysis | Carbamoyl cyanamide (B42294), Formic acid, Cyanamide | Understanding its fate in aqueous prebiotic environments. |

| Amines | Guanidine derivatives | Formation of precursors to nucleobases. |

| Alcohols | Carbamate derivatives | Introduction of new functional groups. |

| Reducing Agents | Formamidines, Amines | Exploration of redox chemistry. |

Applications in Advanced Synthetic Methodologies

The unique structural features of this compound, including the presence of multiple reactive nitrogen centers and a nitrile group, suggest its potential as a versatile intermediate in organic synthesis.

Emerging research could explore its application in:

Heterocyclic Synthesis: As a precursor for the synthesis of a variety of nitrogen-containing heterocycles, such as pyrimidines, triazines, and imidazoles, which are important scaffolds in medicinal chemistry and materials science.

Multicomponent Reactions: Utilizing this compound as a component in one-pot multicomponent reactions to rapidly generate molecular complexity.

Prebiotic Systems Chemistry: Incorporating this compound into artificial prebiotic networks to study the emergence of complex molecular systems and autocatalytic cycles.

By exploring these avenues, the scientific community can move beyond the theoretical importance of this compound and unlock its practical potential as a valuable tool in modern synthetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.